N-环丙基-4-氟苯胺

描述

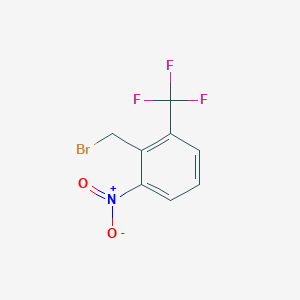

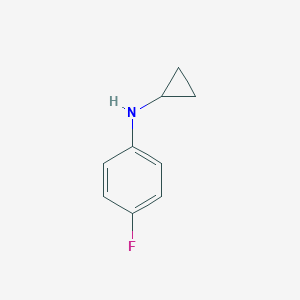

N-Cyclopropyl-4-fluoroaniline is a compound that features both a cyclopropyl group and a fluorine atom attached to an aniline structure. The presence of these groups is known to impart unique chemical and physical properties to the molecule, which can be exploited in various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-cyclopropyl-N-alkylanilines, which are closely related to N-Cyclopropyl-4-fluoroaniline, has been explored. These compounds are synthesized and then reacted with nitrous acid to produce N-alkyl-N-nitrosoaniline derivatives through the cleavage of the cyclopropyl group from the nitrogen atom . Additionally, the synthesis of related compounds, such as 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, has been reported. These compounds were synthesized from 1,2,3,4-tetrafluoro benzene and showed significant antimycobacterial activities . Furthermore, the synthesis of various fluorocyclopropanes, which share structural similarities with N-Cyclopropyl-4-fluoroaniline, has been extensively reviewed, highlighting the progress in asymmetric methods and applications of these compounds .

Molecular Structure Analysis

The molecular structure of N-Cyclopropyl-4-fluoroaniline would be characterized by the presence of a three-membered cyclopropyl ring and a fluorine atom, which are known to influence the molecule's reactivity and electronic properties. The asymmetric synthesis of related structures, such as (1R,2S)-2-fluorocyclopropylamine, has been achieved, demonstrating the potential for creating chiral centers within the cyclopropyl ring .

Chemical Reactions Analysis

The chemical reactivity of N-cyclopropyl-N-alkylanilines has been studied, showing that these compounds undergo specific cleavage of the cyclopropyl group when reacted with nitrous acid, leading to various products depending on the nature of the substituents . This indicates that N-Cyclopropyl-4-fluoroaniline could also participate in similar reactions, potentially yielding nitroso derivatives or other products through radical cation formation and ring opening.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-Cyclopropyl-4-fluoroaniline are not detailed in the provided papers, the synthesis of structurally related compounds provides insights into their potential properties. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved multi-step reactions with a total yield of 48.8%, indicating that the presence of the cyclopropyl and fluorine groups can be leveraged in synthetic chemistry . Additionally, the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents suggest that the cyclopropyl and fluoro groups contribute to the biological activity of these compounds .

科学研究应用

生物成像中的荧光物质

N-环丙基-4-氟苯胺及其衍生物在生物成像应用中的荧光物质开发中起着重要作用。合成三氨基环丙烯盐类荧光物质,其中包括与N-环丙基-4-氟苯胺相关的化合物,展示了它们作为DNA可视化和细胞培养中核染色剂的成像剂的潜力。这些化合物具有显著的光物理性质,包括高量子产率,归因于分子内电荷转移和空间共轭 (Guest et al., 2020)。

光学成像和药物传递

靛蓝荧光物质的反应性,可以与N-环丙基-4-氟苯胺有结构关联,被利用在光学成像和药物传递应用中。这些化合物,包括五甲基和七甲基靛蓝,由于其光吸收能力和独特的光化学反应,在基于荧光的应用中非常有用 (Gorka, Nani, & Schnermann, 2018)。

氟苯基脲的合成

N-环丙基-4-氟苯胺是合成各种氟苯基脲衍生物的关键中间体。这些化合物已被合成用于医药领域的潜在应用,展示了N-环丙基-4-氟苯胺在制药化学中的多功能性 (Olma, Ermert, & Coenen, 2006)。

微波辅助合成和酶抑制

微波辅助合成N-苄亚甲基-4-氟苯胺展示了该化合物在生产酶抑制剂中的潜力。这个过程导致形成对某些同工酶具有强烈抑制作用的化合物,表明潜在的治疗应用 (Çelik & Babagil, 2019)。

N-环丙胺氧化研究

对N-环丙基-N-甲基苯胺氧化的研究,这是与N-环丙基-4-氟苯胺结构类似的化合物,通过辣根过氧化物酶等酶提供了关于环丙基基团代谢命运的见解。这项研究对于理解N-环丙基-4-氟苯胺及相关化合物的酶相互作用至关重要 (Shaffer, Morton, & Hanzlik, 2001)。

安全和危害

The safety information available indicates that N-Cyclopropyl-4-fluoroaniline is a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301 and H314 . This suggests that the compound is harmful if swallowed and can cause severe skin burns and eye damage .

属性

IUPAC Name |

N-cyclopropyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDXGFOMBAHKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621811 | |

| Record name | N-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-4-fluoroaniline | |

CAS RN |

136005-64-6 | |

| Record name | N-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)